molecular formula C12H12 B569728 1,7-Di(methyl-d3)-naphthalene CAS No. 29636-70-2

1,7-Di(methyl-d3)-naphthalene

Cat. No.: B569728
CAS No.: 29636-70-2
M. Wt: 162.265
InChI Key: SPUWFVKLHHEKGV-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,7-Di(methyl-d3)-naphthalene is a deuterated derivative of naphthalene, where the hydrogen atoms in the methyl groups at positions 1 and 7 are replaced with deuterium (d3). This compound is of interest in various scientific fields due to its unique isotopic labeling, which can be useful in studies involving nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Di(methyl-d3)-naphthalene typically involves the deuteration of 1,7-dimethylnaphthalene. One common method is the catalytic exchange of hydrogen with deuterium using a deuterium gas atmosphere in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under elevated temperatures and pressures to ensure efficient deuterium incorporation.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maximize yield and efficiency. The deuterium gas used in the process is often recycled to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,7-Di(methyl-d3)-naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the naphthalene ring to tetrahydronaphthalene or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Naphthoquinones and other oxygenated derivatives.

    Reduction: Tetrahydronaphthalene and other reduced forms.

    Substitution: Various substituted naphthalene derivatives depending on the electrophile used.

Scientific Research Applications

1,7-Di(methyl-d3)-naphthalene is used in several scientific research applications, including:

    Chemistry: As an isotopically labeled compound, it is used in NMR spectroscopy to study molecular structures and dynamics.

    Biology: It can be used as a tracer in metabolic studies to understand biochemical pathways.

    Medicine: The compound’s isotopic labeling can help in the development of diagnostic tools and therapeutic agents.

    Industry: It is used in the development of advanced materials and in the study of reaction mechanisms in industrial processes.

Mechanism of Action

The mechanism of action of 1,7-Di(methyl-d3)-naphthalene depends on its application. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in elucidating molecular structures. In metabolic studies, the compound acts as a tracer, allowing researchers to track its incorporation and transformation within biological systems.

Comparison with Similar Compounds

1,7-Di(methyl-d3)-naphthalene can be compared with other deuterated naphthalene derivatives, such as:

  • 1,4-Di(methyl-d3)-naphthalene
  • 1,5-Di(methyl-d3)-naphthalene
  • 2,6-Di(methyl-d3)-naphthalene

These compounds share similar isotopic labeling but differ in the positions of the deuterated methyl groups. The unique positioning of the deuterium atoms in this compound provides distinct NMR signals and reactivity patterns, making it valuable for specific research applications.

Properties

IUPAC Name

1,7-bis(trideuteriomethyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12/c1-9-6-7-11-5-3-4-10(2)12(11)8-9/h3-8H,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPUWFVKLHHEKGV-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=C2C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CC2=C(C=CC=C2C=C1)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.